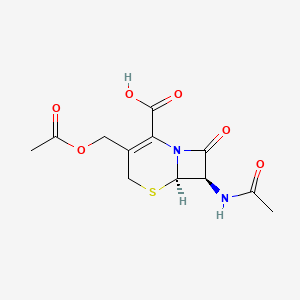

Biperiden.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

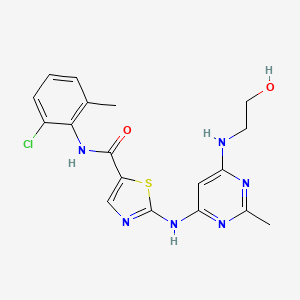

Biperiden hydrochloride is a muscarinic receptor antagonist used primarily to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . It has effects in both the central and peripheral nervous systems and is used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism . Additionally, it alleviates extrapyramidal symptoms induced by phenothiazine derivatives and reserpine .

Preparation Methods

The preparation of biperiden hydrochloride involves several synthetic routes. One method includes the Mannich reaction, where intermediate II and piperidine hydrochloride react with paraformaldehyde in a suitable solvent . The reaction is completed by concentrating the mixture, adding a precipitation solvent, and alkalizing with sodium hydroxide to obtain intermediate III, which is a colorless oil . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Biperiden hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, chloroform, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of bromine, a yellow precipitate is formed, which dissolves upon shaking .

Scientific Research Applications

Biperiden hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic receptor antagonists. In biology, it is used to investigate the mechanisms of parkinsonism and extrapyramidal disorders . In medicine, it is used as an adjunct therapy for all forms of parkinsonism and to control extrapyramidal side effects of neuroleptic drugs . Additionally, it has applications in the treatment of poisoning caused by nicotine and organophosphorus pesticides .

Mechanism of Action

The mechanism of action of biperiden hydrochloride involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum . This action helps restore the balance of neurotransmitters in the brain, alleviating symptoms of parkinsonism and extrapyramidal disorders . Biperiden hydrochloride also possesses nicotinolytic activity, contributing to its effectiveness in treating poisoning caused by nicotine .

Comparison with Similar Compounds

Biperiden hydrochloride is often compared with other anticholinergic agents such as benztropine and trihexyphenidyl . While all three compounds are used to treat parkinsonism and extrapyramidal disorders, biperiden hydrochloride is unique in its specific effects on both central and peripheral nervous systems . Benztropine and trihexyphenidyl also have similar applications but may differ in their side effect profiles and specific indications .

Properties

Molecular Formula |

C21H30ClNO |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21+;/m1./s1 |

InChI Key |

RDNLAULGBSQZMP-LIJKWCKLSA-N |

Isomeric SMILES |

C1CCN(CC1)CC[C@@]([C@H]2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |

Canonical SMILES |

C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)

![2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)

![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)

![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)